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Introduction

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is
a promising therapeutic target for metabolic and inflammatory diseases.[1][2][3] Activated by
long-chain free fatty acids, GPR120 plays a crucial role in glucose homeostasis, insulin
sensitivity, and anti-inflammatory responses.[1][3] The development of potent and selective
GPR120 modulators is a key area of research in the pursuit of novel treatments for type 2
diabetes, obesity, and other related disorders.[2][4]

These application notes provide detailed protocols for three key in vitro assays essential for the
pharmacological characterization of GPR120 modulators: Calcium Mobilization, -Arrestin
Recruitment, and GTPyS Binding. The protocols are presented with the well-characterized
GPR120 agonist TUG-891 as a representative modulator to guide researchers in their
experimental design.

GPR120 Signaling Pathway

GPR120 activation initiates a cascade of intracellular events. Primarily coupling to Gag/11, it
stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and
diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[3][5]
Additionally, GPR120 activation can lead to the recruitment of 3-arrestin proteins, which

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b1663568?utm_src=pdf-interest
https://resources.revvity.com/pdfs/rvty_ls_manual_62gtppet-62gtppeg-62gtppec.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3000650/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4122337/
https://resources.revvity.com/pdfs/rvty_ls_manual_62gtppet-62gtppeg-62gtppec.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4122337/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3000650/
https://www.mdpi.com/1420-3049/27/24/9018
https://pmc.ncbi.nlm.nih.gov/articles/PMC4122337/
https://www.ncbi.nlm.nih.gov/books/NBK92011/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

mediate receptor desensitization and internalization, as well as initiating G protein-independent
signaling.[6]
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Data Presentation

The following table summarizes the in vitro pharmacological data for the GPR120 agonist TUG-
891. Emax values were not consistently reported in the reviewed literature.

) ) TUG-891
Assay Cell Line Species Parameter Reference
Value
) CHO cells
Calcium )
o expressing Human EC50 43.7 nM [21[7]
Mobilization
hGPR120
) HEK293 cells
Calcium _
o expressing Human EC50 43.6 nM [8]
Mobilization
hGPR120
B-Arrestin 2 HEK293T
) Human EC50 ~350 nM [3]
Recruitment cells
B-Arrestin 2
CHO-K1 cells  Human pEC50 7.36 [4]

Recruitment

Experimental Protocols
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Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR120
activation.
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Calcium Mobilization Assay Workflow

Materials:
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e GPR120-expressing cells (e.g., CHO or HEK293)
o Black, clear-bottom 96-well plates

 Cell culture medium

e GPR120 modulator (e.g., TUG-891)

e DMSO

e Fluo-4 AM

e Pluronic F-127

o Assay Buffer (e.g., HBSS with 20 mM HEPES)

e Fluorescence microplate reader with automated injection
Protocol:

o Cell Plating:

o Seed GPR120-expressing cells into black, clear-bottom 96-well plates at a density of
40,000-50,000 cells per well in 100 pL of culture medium.

o Incubate the plates for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment.
» Reagent Preparation:
o Modulator Stock Solution (10 mM): Dissolve the GPR120 modulator in DMSO.

o Fluo-4 AM Loading Solution (2X): Prepare a 1 mM stock solution of Fluo-4 AM in
anhydrous DMSO. Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO. For 10 mL of
2X loading solution, add 20 pL of 1 mM Fluo-4 AM and 10 pL of 20% Pluronic F-127 to 10
mL of Assay Buffer.

e Dye Loading:
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o Add an equal volume of the 2X Fluo-4 AM loading solution to each well of the cell plate
(100 pL for a 96-well plate).

o Incubate the plate at 37°C for 45-60 minutes, followed by incubation at room temperature
for 15-30 minutes in the dark.

e Compound Plate Preparation:

o Prepare a serial dilution of the GPR120 modulator in Assay Buffer in a separate 96-well
plate to achieve the desired final concentrations after addition to the cell plate.

e Fluorescence Measurement:

o Set the fluorescence microplate reader to excite at ~490 nm and measure emission at
~525 nm.

o Record a stable baseline fluorescence for 10-20 seconds.

o Program the instrument to automatically add the GPR120 modulator from the compound
plate to the cell plate.

o Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak
response.

e Data Analysis:

o Determine the change in fluorescence (AF) by subtracting the baseline fluorescence from
the peak fluorescence.

o Plot the AF against the logarithm of the modulator concentration.

o Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

B-Arrestin Recruitment Assay

This assay measures the interaction between GPR120 and B-arrestin upon modulator binding.
A common method is the PathHunter® [3-Arrestin assay.
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B-Arrestin Recruitment Assay Workflow
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Materials:

PathHunter® eXpress GPR120 CHO-K1 (3-Arrestin GPCR Assay kit (or similar)

White, solid-bottom 96-well plates

Cell culture medium

GPR120 modulator

DMSO

Chemiluminescent plate reader

Protocol:

Cell Plating:

o Plate the PathHunter® GPR120 cells in a white, solid-bottom 96-well plate according to
the manufacturer's instructions.

o |Incubate for 18-24 hours at 37°C and 5% CO2.

Compound Preparation:

o Prepare a serial dilution of the GPR120 modulator in the appropriate assay buffer.

Modulator Treatment:

o Add the diluted modulator to the corresponding wells of the cell plate.
o Incubate for 90 minutes at 37°C.

Detection:

o Prepare the detection reagent mixture as per the kit protocol.

o Add the detection reagent to each well.
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o Incubate for 60 minutes at room temperature, protected from light.

» Signal Measurement:
o Measure the chemiluminescent signal using a plate reader.
e Data Analysis:
o Plot the relative light units (RLU) against the logarithm of the modulator concentration.

o Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

GTPyS Binding Assay

This functional assay measures the activation of G proteins by quantifying the binding of a non-
hydrolyzable GTP analog, [3>°S]GTPyS, to Ga subunits upon receptor stimulation.
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GTPyS Binding Assay Workflow
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Materials:

Cell membranes from cells overexpressing GPR120
 [33S]GTPYS

e Unlabeled GTPyS

« GDP

e GPR120 modulator

o Assay Buffer: 50 mM HEPES, 100 mM NacCl, 10 mM MgClz, pH 7.4
o 96-well filter plates (e.g., GF/B)

 Scintillation cocktail

» Microplate scintillation counter

Protocol:

 Membrane and Reagent Preparation:

o Thaw the GPR120-expressing cell membranes on ice and resuspend in assay buffer to a
final concentration of 5-20 pg of protein per well.[9]

o Prepare stock solutions of the GPR120 modulator, GDP, and unlabeled GTPyS.
o Assay Setup:
o In a 96-well plate, add the following in order:
» 50 pL of Assay Buffer
» 10 pL of GDP to a final concentration of 10-100 puM[9]

= 20 pL of varying concentrations of the GPR120 modulator for the dose-response curve.
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» For total binding wells, add 20 pL of vehicle.

» For non-specific binding wells, add 20 pL of unlabeled GTPyS to a final concentration of
10 pM.[9]

= 20 pL of the membrane suspension.
Pre-incubation:
o Pre-incubate the plate at 30°C for 15-30 minutes.
Initiation and Incubation:
o Initiate the reaction by adding 10 uL of [3*S]GTPyS to a final concentration of 0.1-0.5 nM.
o Incubate the plate at 30°C for 60 minutes with gentle shaking.[9]
Termination and Filtration:
o Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.
o Wash the filters three times with 200 uL of ice-cold wash buffer.[9]
Quantification:
o Dry the filter plate completely.

o Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation
counter.

Data Analysis:

o

Calculate specific binding by subtracting non-specific binding from total binding.

[e]

Plot the specific binding against the logarithm of the modulator concentration.

o

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1663568?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

